molecular formula C12H17NO3S B14835549 N-(2-Cyclopropoxy-4-ethylphenyl)methanesulfonamide

N-(2-Cyclopropoxy-4-ethylphenyl)methanesulfonamide

Cat. No.: B14835549
M. Wt: 255.34 g/mol
InChI Key: DTIPYOSUIMWDKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N-(2-Cyclopropoxy-4-ethylphenyl)methanesulfonamide typically involves the reaction of sulfonyl chlorides with an amine . A common synthetic route includes the following steps:

Chemical Reactions Analysis

N-(2-Cyclopropoxy-4-ethylphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(2-Cyclopropoxy-4-ethylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with various biomolecules, affecting their function . The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(2-Cyclopropoxy-4-ethylphenyl)methanesulfonamide can be compared with other sulfonamides such as methanesulfonamide and N-(2-cyclopropoxy-3-ethylphenyl)methanesulfonamide These compounds share similar structural features but differ in their specific substituents and functional groups

Similar Compounds

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

N-(2-cyclopropyloxy-4-ethylphenyl)methanesulfonamide

InChI

InChI=1S/C12H17NO3S/c1-3-9-4-7-11(13-17(2,14)15)12(8-9)16-10-5-6-10/h4,7-8,10,13H,3,5-6H2,1-2H3

InChI Key

DTIPYOSUIMWDKF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.